molecular formula C10H10ClN3S2 B462551 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299934-12-6

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B462551
CAS No.: 299934-12-6
M. Wt: 271.8g/mol
InChI Key: VSAFAOOUMDSKCS-UHFFFAOYSA-N
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Description

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a chemical research tool based on the versatile 1,3,4-thiadiazole scaffold, recognized for its significant potential in medicinal chemistry and drug discovery . The 2-amine group on the thiadiazole ring is a key reactive site, allowing this compound to serve as a crucial synthetic intermediate for the development of a wide array of novel derivatives with enhanced biological properties . Researchers value this compound for its role as a building block in designing molecules that exhibit a broad spectrum of pharmacological activities. The 1,3,4-thiadiazole core is a noted bioisostere for pyrimidine and other aromatic rings, a feature that can improve a compound's lipophilicity, bioavailability, and its ability to interact with biological targets . In particular, derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated as promising scaffolds for the development of new antimicrobial agents, with some demonstrating activity higher than that of standard drugs against resistant pathogenic microorganisms . Beyond antimicrobial applications, this chemotype is associated with diverse biological activities, including anticonvulsant, antidepressant, and cytotoxic effects, making it a valuable starting point for research in multiple therapeutic areas . This reagent is intended for use by qualified researchers in the synthesis of novel compounds for investigative purposes in pharmaceutical development, agricultural chemistry, and biochemical studies.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFAOOUMDSKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Precursors

The formation of 1,3,4-thiadiazole rings typically begins with hydrazide intermediates. For example, 4-chlorobenzoic acid serves as a common starting material, as demonstrated in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The process involves:

  • Esterification : Conversion of 4-chlorobenzoic acid to methyl 4-chlorobenzoate using methanol and sulfuric acid (yield: 80%).

  • Hydrazination : Treatment with hydrazine hydrate to yield 4-chlorobenzohydrazide (yield: 90%).

  • Cyclization : Reaction with carbon disulfide (CS₂) under basic conditions, followed by acid treatment to form the thiadiazole-thiol intermediate.

Synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Route 1: Thiol Alkylation Post-Cyclization

This two-step strategy involves synthesizing a thiol-functionalized thiadiazole followed by alkylation:

Step 1: Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

  • Starting Material : Thiocarbohydrazide or a substituted hydrazide.

  • Cyclization : Reacting the hydrazide with CS₂ in ethanol under basic conditions (e.g., KOH) forms the thiadiazole-thiol core. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was synthesized in 81% yield using H₂SO₄-mediated cyclization.

Step 2: Alkylation with (4-Chlorobenzyl)methyl Bromide

  • Reaction Conditions : The thiolate anion (generated via NaOH) reacts with (4-chlorobenzyl)methyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Challenges : Competing oxidation of the thiol to disulfides necessitates inert atmospheres and controlled temperatures.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventDMFTHFAcetonitrile
Temperature (°C)806070
Yield (%)654258

Route 2: Direct Cyclization with Pre-Functionalized Intermediates

Incorporating the sulfanylmethyl group during ring formation avoids post-cyclization modifications:

Synthesis of 4-Chlorobenzylsulfanylmethyl-thiocarbazate

  • Thiocarbazate Formation : Reacting 4-chlorobenzylsulfanylmethyl chloride with thiocarbohydrazide in ethanol.

  • Cyclization : Acidic treatment (e.g., HCl) induces ring closure to yield the target compound.

Key Advantages :

  • Reduced purification steps.

  • Higher regioselectivity due to pre-installed substituents.

Mechanistic Insights and Reaction Optimization

Cyclization Kinetics

The rate of thiadiazole formation is highly dependent on acid strength and temperature. In the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, concentrated H₂SO₄ at 0°C provided optimal cyclization rates while minimizing side reactions.

Alkylation Efficiency

The nucleophilicity of the thiolate anion dictates alkylation success. Polar solvents like DMF enhance ion dissociation, improving yields compared to THF (Table 1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The methylene proton (-SCH₂-) typically resonates at δ 3.8–4.2 ppm, while aromatic protons from the 4-chlorobenzyl group appear as doublets near δ 7.4–7.9 ppm.

  • IR Spectroscopy : S-H stretches (2550–2650 cm⁻¹) disappear post-alkylation, confirming successful functionalization.

Table 2: Comparative Spectral Data for Thiadiazole Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
Thiadiazole-thiol7.78 (d, ArH)2550 (S-H)
Target Compound4.01 (s, SCH₂)Absence of S-H

Challenges and Alternative Approaches

Competing Side Reactions

  • Disulfide Formation : Mitigated by degassing solvents and using radical inhibitors.

  • Amine Oxidation : The 2-amine group may require protection (e.g., acetylation) during alkylation.

Alternative Pathways

  • Mitsunobu Reaction : Coupling the thiol with an alcohol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Thiol-Ene Click Chemistry : UV-initiated radical addition for regioselective sulfanylmethyl attachment.

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the 4-chlorobenzyl group could enhance its binding affinity to hydrophobic pockets in proteins, while the thiadiazole ring could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Chlorobenzyl vs. Fluorobenzyl Derivatives
  • 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (): Replacing chlorine with fluorine reduces steric bulk and increases electronegativity.
  • 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine ():
    Lacks the sulfanyl methyl linker, simplifying the structure but reducing conformational flexibility. Reported as a unique chemical for early-stage drug discovery .
Methoxy and Nitro Substituents
  • The methoxy group improves solubility but may reduce membrane penetration .
Indole and Aromatic Hybrids
  • Such derivatives exhibit enhanced antifungal activity (e.g., 81–92% yields, MIC values < 1 µg/mL) .

Core Heterocycle Variations

1,3,4-Thiadiazole vs. 1,2,4-Triazole Hybrids
  • 4-({5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine ():
    The triazole ring introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. This hybrid demonstrated migraine-relieving properties in preclinical models .
  • 5-{[4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (): Combines triazole and thiadiazole moieties, showing moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
Quinazoline-Thiadiazole Hybrids
  • 5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine (): The quinazoline moiety confers hypoglycemic activity and glycogen synthase kinase (GSK-3) inhibition (IC₅₀: 0.8 µM), highlighting the impact of fused aromatic systems .

Biological Activity

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring system with a chlorobenzyl sulfanyl group, contributing to its unique reactivity and biological properties. Its molecular formula is C10H10ClN3S2C_{10}H_{10}ClN_3S_2, with a molecular weight of approximately 273.78 g/mol. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it binds to the active sites of carbonic anhydrase and other critical enzymes, disrupting their function and leading to downstream effects on cellular processes.
  • Reactive Oxygen Species (ROS) Modulation : It can inhibit the production of ROS and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its potential anti-inflammatory effects.
  • Cell Cycle Regulation : Research indicates that the compound can induce cell cycle arrest in cancer cells, specifically promoting apoptosis through modulation of pathways like NF-κB and JAK/STAT3 .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Activity : Various derivatives of thiadiazole have shown promise in cancer treatment. For example, related compounds have exhibited IC50 values as low as 2.44 µM against cancer cell lines like LoVo and MCF-7 . The presence of the chlorobenzyl group is believed to enhance its anticancer efficacy by improving binding affinity to cancer-specific targets.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells after 48 hours of treatment. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Assessment : A study focused on various thiadiazole derivatives showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. It was particularly noted for its activity against resistant strains .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models, supporting its potential application in inflammatory conditions.

Comparative Analysis

A comparison with other thiadiazole derivatives reveals the unique position of this compound regarding its biological activities:

Compound NameStructural FeaturesNotable Activities
Thiadiazole Derivative AContains a thiol groupAntimicrobial
Thiadiazole Derivative BMethyl substitutionAnticancer
This compoundChlorobenzyl sulfanyl groupAntimicrobial, Anticancer

Scientific Research Applications

Biological Activities

Research indicates that 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's efficacy against a range of microbial pathogens. For instance, it has shown significant activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it reduces cell viability in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The cytotoxic effects were notable at concentrations above 10 µM .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values indicating effectiveness superior to traditional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an anticancer agent .

Q & A

Q. What are the key challenges in SAR studies for antimicrobial activity?

  • Methodological Answer : Balancing lipophilicity (ClogP 2.5–3.5) and hydrogen-bond donors (≤2) is critical. Synthesize analogs with varied substituents on the 4-chlorobenzyl group and test against Gram-positive (S. aureus) and fungal (C. albicans) strains .

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